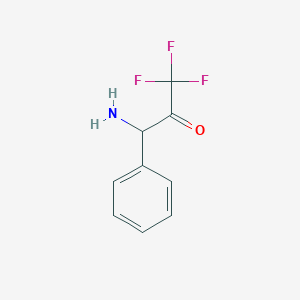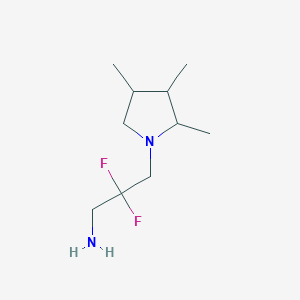
2,2-Difluoro-3-(2,3,4-trimethylpyrrolidin-1-yl)propan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Difluoro-3-(2,3,4-trimethylpyrrolidin-1-yl)propan-1-amine is a fluorinated organic compound that features a pyrrolidine ring
準備方法
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction, where a fluorine-containing reagent is used to replace a leaving group on a precursor molecule . The reaction conditions often require the use of polar aprotic solvents and may involve the use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or chromatography to obtain the desired purity level.
化学反応の分析
Types of Reactions
2,2-Difluoro-3-(2,3,4-trimethylpyrrolidin-1-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include fluorinating agents, oxidizing agents, and reducing agents. The reaction conditions may vary depending on the desired product but often involve controlled temperatures and pressures to optimize the reaction rate and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce fluorinated alcohols or ketones, while reduction reactions may yield fluorinated amines or hydrocarbons.
科学的研究の応用
2,2-Difluoro-3-(2,3,4-trimethylpyrrolidin-1-yl)propan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 2,2-Difluoro-3-(2,3,4-trimethylpyrrolidin-1-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can enhance its binding affinity to certain proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
特性
分子式 |
C10H20F2N2 |
|---|---|
分子量 |
206.28 g/mol |
IUPAC名 |
2,2-difluoro-3-(2,3,4-trimethylpyrrolidin-1-yl)propan-1-amine |
InChI |
InChI=1S/C10H20F2N2/c1-7-4-14(9(3)8(7)2)6-10(11,12)5-13/h7-9H,4-6,13H2,1-3H3 |
InChIキー |
LIHDAWTXLCFNEI-UHFFFAOYSA-N |
正規SMILES |
CC1CN(C(C1C)C)CC(CN)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


methanol](/img/structure/B13182039.png)
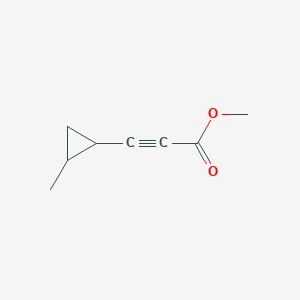
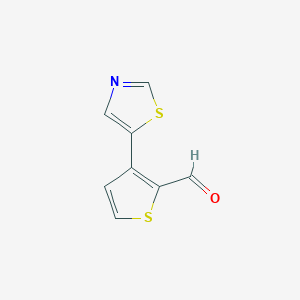
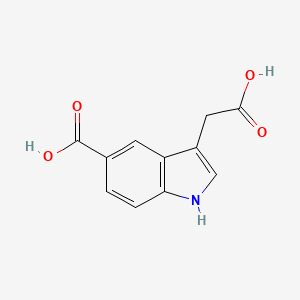
![{1-[2-Amino-1-(2-methylphenyl)ethyl]cyclopentyl}methanol](/img/structure/B13182056.png)
![Ethyl 2-[(chlorosulfonyl)methyl]benzoate](/img/structure/B13182058.png)
![Methyl 2,4-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13182070.png)
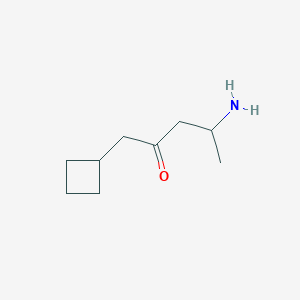
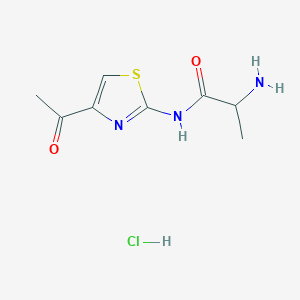
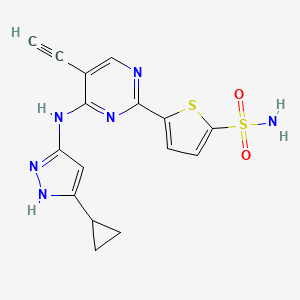
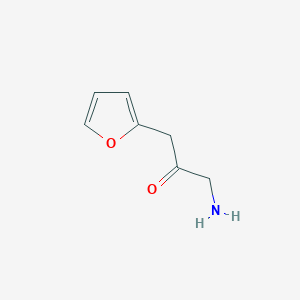
![3-[2-(Methylsulfanyl)ethyl]oxolane-3-carbaldehyde](/img/structure/B13182089.png)
